molecular formula C8H11N5O B3361199 2-[methyl(7H-purin-6-yl)amino]ethanol CAS No. 91735-33-0

2-[methyl(7H-purin-6-yl)amino]ethanol

Cat. No.: B3361199
CAS No.: 91735-33-0
M. Wt: 193.21 g/mol
InChI Key: XJCMZTOWWCAPAV-UHFFFAOYSA-N
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Description

2-[methyl(7H-purin-6-yl)amino]ethanol is a chemical compound with the molecular formula C₈H₁₁N₅O It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[methyl(7H-purin-6-yl)amino]ethanol typically involves the reaction of 7-methyl-7H-purin-6-amine with ethylene oxide. The reaction is carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-[methyl(7H-purin-6-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-[methyl(7H-purin-6-yl)amino]acetaldehyde.

    Reduction: Formation of 2-[methyl(7H-purin-6-yl)amino]ethylamine.

    Substitution: Formation of 2-[methyl(7H-purin-6-yl)amino]ethyl halides or ethers.

Scientific Research Applications

2-[methyl(7H-purin-6-yl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving purine derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of anticancer research.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[methyl(7H-purin-6-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interfere with nucleic acid metabolism or signal transduction pathways, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

  • 7-methyl-7H-purin-6-amine
  • 2-[methyl(7H-purin-6-yl)amino]acetic acid
  • 6-amino-9-methylpurine

Comparison: 2-[methyl(7H-purin-6-yl)amino]ethanol is unique due to the presence of the ethanol moiety, which imparts distinct chemical and biological properties. Compared to 7-methyl-7H-purin-6-amine, it has an additional hydroxyl group, making it more hydrophilic. The presence of the ethanol group also allows for further chemical modifications, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

2-[methyl(7H-purin-6-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-13(2-3-14)8-6-7(10-4-9-6)11-5-12-8/h4-5,14H,2-3H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCMZTOWWCAPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400351
Record name 2-[methyl(7H-purin-6-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91735-33-0
Record name NSC37710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[methyl(7H-purin-6-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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